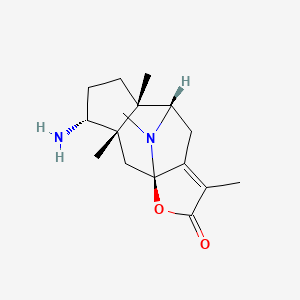
Hederacine B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hederacine B is an alkaloid isolated from Glechoma hederaceae. It has a role as a metabolite. It is an alkaloid, a gamma-lactone and a monocarboxylic acid.
Scientific Research Applications
Synthesis and Structural Studies
- Synthesis Progress : Hederacines A and B synthesis involves an approach with an allylic cyanate-to-isocyanate rearrangement, eneyne ring-closing metathesis, and a transannular reaction, contributing to advancements in organic synthetic methods (Yamashita et al., 2011).
- Structure Elucidation : Hederacine B, isolated from Glechoma hederaceae, was structurally identified using UV, IR, MS, and NMR analyses, adding to the knowledge of natural alkaloid structures (Kumarasamy et al., 2003).
Biological and Pharmacological Activities
- Cytotoxic Activity : Hederacine B exhibited cytotoxic activity against colon cancer cells (CaCo-2), providing insights into potential anticancer applications (Kumarasamy et al., 2006).
- Identification in Medicinal Plants : The presence of hederacine B in Leonotis nepetifolia indicates potential medicinal applications, particularly in cancer treatment (Shirsat, 2022).
- Analogue Synthesis for Cancer Therapy : Synthesis of C(9) hydroxy analogues of hederacines A and B is aimed at developing new compounds for cancer therapy (Seah & Robertson, 2020).
Miscellaneous Studies
- Tooth Movement Effects : Hederacine impacts alveolar bone resorption and increases ADRB2 and RANKL expression during orthodontic tooth movement, suggesting implications in dental research (Tian et al., 2023).
- Cell Apoptosis Mechanisms : Hederacine's role in apoptosis involves intracellular glutathione depletion and reactive oxygen species generation, which is important in understanding its mechanism of action in cell death (Huat & Swamy, 2003).
properties
Product Name |
Hederacine B |
|---|---|
Molecular Formula |
C16H24N2O2 |
Molecular Weight |
276.37 g/mol |
IUPAC Name |
(1R,3S,4R,7S,8S)-4-amino-3,7,11,14-tetramethyl-13-oxa-14-azatetracyclo[6.5.1.01,10.03,7]tetradec-10-en-12-one |
InChI |
InChI=1S/C16H24N2O2/c1-9-10-7-12-14(2)6-5-11(17)15(14,3)8-16(10,18(12)4)20-13(9)19/h11-12H,5-8,17H2,1-4H3/t11-,12+,14-,15-,16-/m1/s1 |
InChI Key |
BVSWLVMJRQRUFY-UDUPFKKZSA-N |
Isomeric SMILES |
CC1=C2C[C@H]3[C@]4(CC[C@H]([C@]4(C[C@@]2(N3C)OC1=O)C)N)C |
Canonical SMILES |
CC1=C2CC3C4(CCC(C4(CC2(N3C)OC1=O)C)N)C |
synonyms |
hederacine B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




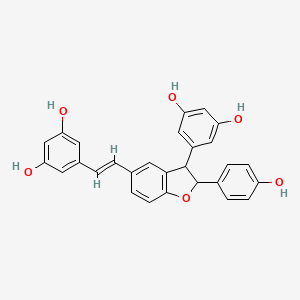

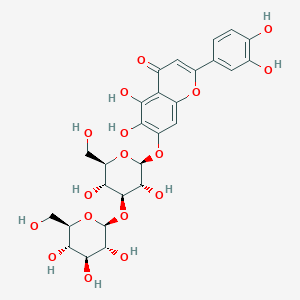


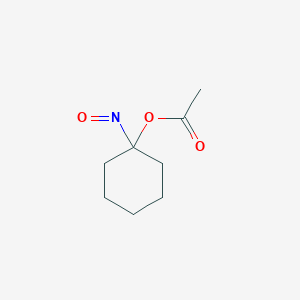
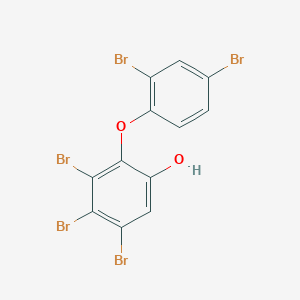

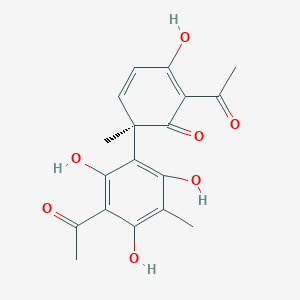

![N-[4-methyl-5-[2-(4-methylanilino)-4-thiazolyl]-2-thiazolyl]-2-furancarboxamide](/img/structure/B1246931.png)
![(2Z,4E)-N-[[(1R,2E,5R,8E,10Z,14E,17R)-3,11-dimethyl-19-methylidene-7,13-dioxo-6,21-dioxabicyclo[15.3.1]henicosa-2,8,10,14-tetraen-5-yl]-hydroxymethyl]hexa-2,4-dienamide](/img/structure/B1246934.png)
